Verrucosin

Description

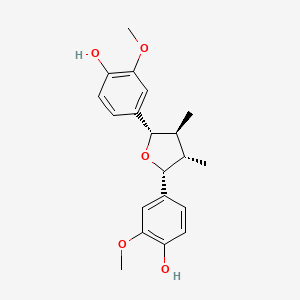

disrupts ion homeostasis in the presence of acridine orange; isolated from Virola oleifera; structure in first source; do not confuse with either this compound A or this compound B

Structure

3D Structure

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-[(2R,3S,4S,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m0/s1 |

InChI Key |

GMXMKSFJQLFOSO-HKKFXGGESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Polyketide Biosynthesis: A Technical Guide to Verrucosin and Verrucosidin Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of two distinct families of polyketides: the verrucosins, produced by the marine actinomycete Verrucosispora sp., and verrucosidin, a neurotoxin synthesized by the fungus Penicillium polonicum. This document details the genetic and enzymatic machinery underpinning their production, offering insights into their complex chemical assembly. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Biosynthesis of Verrucosin Polyketides

Verrucosins are a family of polyketides, encompassing both linear and macrocyclic structures, that originate from a single biosynthetic gene cluster in Verrucosispora sp. strain TAA-831.[1][2] This discovery is significant as it demonstrates the capacity of a unified enzymatic machinery to produce structurally divergent molecules.[1][2] The this compound family includes the linear verrucosins A and B, and the macrocyclic verrucosins C, D, and E.[1]

The vrs Biosynthetic Gene Cluster: A Hybrid Type I/Type III PKS System

The biosynthetic blueprint for the verrucosins is encoded in the vrs gene cluster.[1] Genomic analysis has revealed that this cluster harbors a hybrid Type I/Type III polyketide synthase (PKS) system.[1][2] This sophisticated enzymatic assembly line is responsible for the synthesis of both the linear and macrocyclic this compound scaffolds. The biosynthesis is initiated by a Type III PKS, which likely synthesizes a 3,5-dihydroxybenzoic acid (DHBA) starter unit. This starter unit is then elaborated by a modular Type I PKS, which iteratively adds methylmalonate and malonate extender units to construct the polyketide backbone. The structural diversity of the verrucosins arises from the differential processing of the polyketide chain by the Type I PKS modules and subsequent tailoring enzymes.

Proposed Biosynthetic Pathway of Verrucosins

The proposed biosynthetic pathway for the verrucosins begins with the formation of the DHBA starter unit by the Type III PKS. This aromatic starter is then loaded onto the Type I PKS assembly line. The modular nature of the Type I PKS dictates the sequence of extender unit incorporation and the reductive processing of the growing polyketide chain. The linear verrucosins are likely released from the PKS after a specific number of extension cycles. The formation of the macrocyclic verrucosins involves further extension and an intramolecular cyclization reaction, a process that is mechanistically similar to the biosynthesis of other ansamycin polyketides like kendomycin.[3][4]

Experimental Protocols

A detailed protocol for the large-scale fermentation of Verrucosispora sp. TAA-831 is crucial for obtaining sufficient quantities of verrucosins for structural and biological studies.

-

Seed Culture Preparation: Inoculate a single colony of Verrucosispora sp. TAA-831 into a 250 mL flask containing 50 mL of A1 medium (10 g/L soluble starch, 4 g/L yeast extract, 2 g/L peptone, in 75% natural seawater). Incubate at 27°C with shaking at 200 rpm for 3-4 days.

-

Large-Scale Fermentation: Use the seed culture to inoculate a 20 L fermenter containing A1 medium. Maintain the fermentation at 27°C with an aeration rate of 0.5 vvm and an agitation speed of 150 rpm for 7-10 days.

-

Extraction: After fermentation, adsorb the whole broth onto an equal volume of Diaion HP-20 resin and stir for 2 hours. Wash the resin with deionized water to remove salts, followed by elution with methanol. Concentrate the methanol extract under reduced pressure to yield the crude extract.

The isolation of individual verrucosins from the crude extract requires a combination of chromatographic techniques.

-

Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane, ethyl acetate, and methanol.

-

Purification: Purify the fractions containing verrucosins using repeated cycles of reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.

-

Structure Elucidation: Determine the planar structures and relative stereochemistry of the purified verrucosins using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) and High-Resolution Mass Spectrometry (HRMS).[5]

Biosynthesis of Verrucosidin Polyketides

Verrucosidin is a neurotoxic polyketide produced by several species of Penicillium, including P. polonicum.[6][7] It is a methylated α-pyrone polyketide that has been shown to inhibit mitochondrial oxidative phosphorylation.[1]

The ver Biosynthetic Gene Cluster

The genetic instructions for verrucosidin biosynthesis are located in the ver gene cluster.[1][8] The cornerstone of this cluster is the verA gene, which encodes a highly reducing Type I polyketide synthase (HR-PKS).[1][9] The involvement of verA in verrucosidin biosynthesis has been confirmed through gene knockout experiments using CRISPR-Cas9 technology.[1][10] The ver cluster also contains genes encoding putative tailoring enzymes, including methyltransferases, monooxygenases, and a cytochrome P450, which are responsible for the post-PKS modifications that lead to the final verrucosidin structure.[8][9]

Biosynthetic Pathway of Verrucosidin

The biosynthesis of verrucosidin is initiated by the VerA PKS, which catalyzes the iterative condensation of a starter unit (likely acetyl-CoA) with several extender units (malonyl-CoA). The HR-PKS activity of VerA is responsible for the reductive steps that create the highly saturated polyketide backbone. Following its synthesis and release from the PKS, the polyketide intermediate undergoes a series of tailoring reactions, including methylation, oxidation, and cyclization, to form the characteristic α-pyrone and epoxytetrahydrofuran rings of verrucosidin.[9] Recent studies have begun to elucidate the roles of the tailoring enzymes, revealing a unique three-enzyme cascade responsible for the formation of the epoxytetrahydrofuran ring.[9]

Quantitative Data on Verrucosidin Production

The production of verrucosidin by P. polonicum is influenced by environmental factors such as temperature and water activity (aw).

| Medium | Temperature (°C) | Water Activity (aw) | Verrucosidin Production (µg/g) | Reference |

| Malt Extract Agar (MEA) | 20 | 0.99 | +++ | [1] |

| MEA | 25 | 0.99 | ++++ | [1] |

| MEA | 30 | 0.99 | ++ | [1] |

| Meat Peptone Agar (MPA) | 20 | 0.97 | +++ | [1] |

| MPA | 25 | 0.97 | +++ | [1] |

Note: '+' indicates relative production levels, with '++++' being the highest.

Experimental Protocols

This protocol outlines the key steps for the targeted deletion of the verA gene in P. polonicum to confirm its role in verrucosidin biosynthesis.

-

Protoplast Preparation:

-

Grow P. polonicum in potato dextrose broth (PDB) for 2-3 days at 25°C.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

-

Digest the mycelia with a lytic enzyme mixture (e.g., Glucanex) in the osmotic stabilizer for 3-4 hours at 30°C with gentle shaking.

-

Filter the mixture to remove undigested mycelia and collect the protoplasts by centrifugation.

-

Wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂) and resuspend in a known volume of STC buffer.[11][12][13][14]

-

-

Transformation:

-

Mix the protoplast suspension with the Cas9 protein and a guide RNA (gRNA) targeting the verA gene, along with a repair template containing flanking homologous regions of verA.

-

Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice.

-

Plate the transformation mixture onto regeneration medium (e.g., PDA with an osmotic stabilizer) and incubate until transformants appear.

-

-

Screening and Verification:

-

Screen putative knockout mutants by PCR using primers flanking the verA gene to identify transformants with the desired gene deletion.

-

Confirm the absence of verrucosidin production in the knockout mutants by HPLC-MS/MS analysis of culture extracts.

-

-

Cultivation: Grow wild-type and verA knockout strains of P. polonicum on a suitable medium (e.g., MEA) for 7-10 days at 25°C.

-

Extraction: Excise agar plugs from the culture plates, macerate them in ethyl acetate, and sonicate.

-

Analysis: Filter the extract, evaporate the solvent, and redissolve the residue in methanol. Analyze the sample by HPLC-MS/MS to detect and quantify verrucosidin.

Regulation of this compound and Verrucosidin Biosynthesis

The production of secondary metabolites like this compound and verrucosidin is tightly regulated in response to various environmental and developmental cues.

Regulation in Verrucosispora

While specific regulatory mechanisms for the vrs gene cluster in Verrucosispora sp. have not yet been elucidated, the biosynthesis of polyketides in actinomycetes is often controlled by pathway-specific regulatory genes located within the biosynthetic gene cluster. These regulators can be activated by global regulatory networks that respond to nutrient limitation, stress, and quorum sensing signals.

Regulation in Penicillium

In Penicillium species, the regulation of secondary metabolism is a complex process involving multiple tiers of control.[15][16][17] Pathway-specific transcription factors, often encoded within the biosynthetic gene cluster, are required for the expression of the biosynthetic genes.[15] The activity of these specific regulators is, in turn, modulated by global regulators that respond to environmental signals such as carbon and nitrogen availability, pH, and light.[16][18] For instance, the global nitrogen regulator AreA has been shown to influence the production of various secondary metabolites in fungi.[18] The transcription of the verA gene under verrucosidin-producing conditions suggests that its expression is subject to such regulatory control.[1][19]

Conclusion

The biosynthesis of this compound and verrucosidin polyketides showcases the remarkable chemical ingenuity of microorganisms. The elucidation of their biosynthetic pathways, driven by advances in genomics, molecular biology, and analytical chemistry, provides a foundation for future research in several key areas. Understanding the enzymatic mechanisms of the hybrid Type I/Type III PKS system in this compound biosynthesis could inspire novel approaches to combinatorial biosynthesis and the generation of new polyketide structures. For verrucosidin, a deeper understanding of its regulatory network could lead to strategies for controlling its production in food and agricultural settings. This technical guide serves as a repository of current knowledge and a springboard for further investigation into these fascinating natural products and their biosynthetic machinery.

References

- 1. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A type I/type III polyketide synthase hybrid biosynthetic pathway for the structurally unique ansa compound kendomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation of Verrucosins A-E from a Marine Verrucosispora sp. Reveals a Unifying Biosynthetic Hypothesis for Linear and Macrocyclic Polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum [iris.unito.it]

- 8. researchgate.net [researchgate.net]

- 9. A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PEG-Mediated Protoplast Transformation of Penicillium sclerotiorum (scaumcx01): Metabolomic Shifts and Root Colonization Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 14. mdpi.com [mdpi.com]

- 15. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of Secondary Metabolism in the Penicillium Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]

- 19. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Verrucosin Gene Cluster: Identification and Analysis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and analysis of verrucosin biosynthetic gene clusters. Verrucosins are a class of polyketide natural products with diverse chemical structures and biological activities, making their biosynthetic pathways a subject of significant interest for drug discovery and synthetic biology. This document details the methodologies for gene cluster identification, functional characterization, and the biosynthetic pathways of two distinct this compound families: the neurotoxic α-pyrone polyketide verrucosidin produced by Penicillium polonicum, and the linear and macrocyclic verrucosins A-E from a marine Verrucosispora sp.

Verrucosidin Biosynthetic Gene Cluster in Penicillium polonicum

Verrucosidin is a mycotoxin known to be a potent inhibitor of mitochondrial oxidative phosphorylation, leading to neurological diseases.[1][2] Its biosynthesis was recently elucidated through the identification and characterization of the ver gene cluster in Penicillium polonicum.

Gene Cluster Identification

The identification of the verrucosidin biosynthetic gene cluster was achieved through a combination of comparative genomics and targeted gene knockout.[1][2][3]

-

Comparative Genomics: The polyketide synthase (PKS) genes responsible for the biosynthesis of structurally similar α-pyrones, aurovertin (AurA) and citreoviridin (CtvA), were used as queries to search the genome of P. polonicum.[1][2][3] This bioinformatic approach identified 16 putative PKS genes.

-

Transcriptional Analysis: Gene expression analysis under verrucosidin-producing conditions revealed that a single PKS gene, designated verA, was actively transcribed.[1][2][3] The genes flanking verA were annotated with functions consistent with a polyketide biosynthesis pathway, suggesting the presence of a biosynthetic gene cluster.

-

Gene Knockout: To definitively link the putative gene cluster to verrucosidin production, the verA gene was deleted using CRISPR-Cas9 technology.[1][2] The resulting verA deletion mutants were unable to produce verrucosidin, confirming the direct involvement of this gene and its associated cluster in the biosynthesis of the mycotoxin.[1][2]

The ver Gene Cluster

The verrucosidin gene cluster in P. polonicum consists of a core polyketide synthase gene (verA) and neighboring genes predicted to be involved in the modification and regulation of the polyketide backbone.

Table 1: Genes in the Verrucosidin Biosynthetic Gene Cluster of P. polonicum

| Gene | Proposed Function |

| verA | Polyketide Synthase (PKS) |

| verB | Putative tailoring enzyme |

| verC | Putative tailoring enzyme |

| verR | Putative transcriptional regulator |

(Note: The complete and functionally verified list of all genes in the cluster and their specific roles are still under investigation.)

Experimental Protocols

-

DNA Extraction and Genome Sequencing: Genomic DNA from P. polonicum was extracted and sequenced.

-

Bioinformatic Analysis: The genome was mined for PKS genes using BLAST searches with known α-pyrone PKS sequences (e.g., AurA, CtvA) as queries.

-

RNA Extraction and cDNA Synthesis: RNA was extracted from P. polonicum grown under verrucosidin-producing conditions. cDNA was synthesized using reverse transcriptase.

-

Quantitative PCR (qPCR): The expression levels of the identified putative PKS genes were quantified by qPCR to identify the gene actively transcribed during verrucosidin production.

-

Guide RNA (gRNA) Design: gRNAs targeting the verA gene were designed.

-

Cas9-gRNA Ribonucleoprotein (RNP) Complex Assembly: Recombinant Cas9 protein was incubated with the synthesized gRNAs to form RNP complexes in vitro.

-

Protoplast Transformation: Protoplasts of P. polonicum were prepared and transformed with the assembled Cas9-gRNA RNP complexes.

-

Mutant Screening: Transformants were screened by PCR to identify colonies with the desired verA gene deletion.

-

Phenotypic Analysis: The selected deletion mutants were cultivated, and the culture extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the cessation of verrucosidin production.

Biosynthetic Pathway Visualization

Caption: Workflow for the identification and validation of the verrucosidin gene cluster.

Verrucosins A-E Biosynthetic Gene Cluster in Verrucosispora sp.

A distinct family of polyketides, verrucosins A-E, were isolated from a marine-derived Verrucosispora sp.[4][5][6] These compounds include both linear and macrocyclic structures, and remarkably, are all synthesized from a single hybrid type I/type III polyketide synthase biosynthetic gene cluster, designated vrs.[4][5][6]

Gene Cluster Identification

The discovery of the vrs gene cluster was driven by the structural elucidation of the isolated this compound compounds.[4][5][6]

-

Structural Analysis: The conserved patterns of methylmalonate and malonate incorporation in both the linear (verrucosins A and B) and macrocyclic (verrucosins C-E) compounds suggested a common biosynthetic origin.[4][5][6]

-

Genome Mining: Targeted genome mining of the producing Verrucosispora sp. strain TAA-831 identified a single hybrid type I/type III PKS gene cluster, vrs, as the likely candidate for this compound biosynthesis.[4][5][6]

-

Bioinformatic Prediction: Analysis of the domains within the modular type I PKS of the vrs cluster helped to predict and confirm the stereochemistry of the isolated verrucosins.[4][5][6]

The vrs Gene Cluster

The vrs gene cluster is a hybrid system that uniquely produces both linear and macrocyclic polyketides.

Table 2: Key Components of the vrs Biosynthetic Gene Cluster

| Gene/Domain Component | Type | Proposed Function |

| Type III PKS | PKS | Responsible for the synthesis of the 3,5-dihydroxybenzoic acid (3,5-DHBA) starter unit.[7][8] |

| Modular Type I PKS | PKS | A multi-modular enzyme that iteratively extends the polyketide chain. |

| Reductive Domains (in Type I PKS) | Modifying Enzyme | Control the stereochemistry of the final products. |

| Tailoring Enzymes | - | Further modify the polyketide backbone to generate the final this compound structures. |

Experimental Protocols

-

Large-Scale Fermentation: The Verrucosispora sp. was cultivated in large volumes to produce sufficient quantities of the metabolites.

-

Extraction: The culture broth and mycelium were extracted with organic solvents.

-

Chromatographic Separation: The crude extract was fractionated using various chromatographic techniques, including column chromatography and HPLC, to isolate the pure this compound compounds.

-

Structure Determination: The planar structures and relative stereochemistry of the isolated compounds were determined using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[4][5][6]

-

Genome Sequencing: The genome of the producing Verrucosispora sp. was sequenced.

-

BGC Identification: The sequenced genome was analyzed using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.[7]

-

Cluster Annotation: The genes within the identified vrs cluster were annotated based on homology to known biosynthetic genes.

-

Domain Analysis: The catalytic domains within the modular Type I PKS were identified and their substrate specificity and stereochemical control were predicted based on conserved sequence motifs.

Biosynthetic Pathway Visualization

Caption: Proposed biosynthetic pathway for verrucosins A-E.

Significance and Future Directions

The elucidation of the this compound and verrucosidin biosynthetic gene clusters opens up several avenues for future research and development.

-

Bioengineering and Analogue Production: With the identified gene clusters, it is now possible to use synthetic biology and combinatorial biosynthesis approaches to generate novel analogues of these compounds with potentially improved therapeutic properties. Heterologous expression of these gene clusters in more amenable host organisms can facilitate higher production yields and easier genetic manipulation.[9][10]

-

Understanding Mycotoxin Production: A deeper understanding of the regulation of the verrucosidin gene cluster could lead to strategies for controlling its production in food and feed, thereby reducing the risk of mycotoxicosis.

-

Discovery of Novel Bioactive Compounds: The methodologies employed in the identification of these clusters, particularly the combination of genomics, transcriptomics, and targeted gene editing, serve as a powerful blueprint for the discovery of new natural products from other microorganisms.

This guide provides a comprehensive technical overview for researchers and professionals in the field of natural product drug discovery. The detailed protocols and biosynthetic insights are intended to facilitate further research into this fascinating class of molecules.

References

- 1. Frontiers | CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum [frontiersin.org]

- 2. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Verrucosins A–E from a Marine Verrucosispora sp. Reveals a Unifying Biosynthetic Hypothesis for Linear and Macrocyclic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Identification and Heterologous Expression of the Kendomycin B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Verrucosin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Verrucosin compounds, detailing the experimental protocols for their isolation and characterization. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, spectroscopy, and drug development.

Introduction to this compound Compounds

Verrucosins are a class of polyketide natural products. A notable series, Verrucosins A–E, has been isolated from the marine-derived actinomycete, Verrucosispora sp. (strain TAA-831).[1][2] These compounds are of interest due to their unique chemical structures, which encompass both linear and macrocyclic polyketides.[1][3] Structural elucidation of these molecules has been accomplished through a combination of advanced spectroscopic techniques, computational analysis, and genomic studies.[1][2]

Spectroscopic Data

The structural characterization of this compound compounds relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The data presented below is for the representative Verrucosins A, B, and C.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been pivotal in determining the molecular formulas of the this compound compounds. The data is summarized in the table below.

| Compound | Molecular Formula | Ion | m/z [M-H]⁻ (Observed) | m/z [M-H]⁻ (Calculated) |

| This compound A | C₂₄H₃₉O₆ | [M-H]⁻ | 423.2767 | Not Specified |

| This compound B | C₂₁H₃₃O₆ | [M-H]⁻ | 381.2291 | Not Specified |

| This compound C | C₂₉H₄₁O₇S | [M-H]⁻ | 533.2585 | 533.2574 |

Table 1: High-Resolution Mass Spectrometry Data for Verrucosins A, B, and C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The planar structures and relative stereochemistry of the this compound compounds were elucidated using a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, and ROESY.

¹H and ¹³C NMR Data for this compound A (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 211.9 | 2.58 (s) |

| 2 | 50.1 | 2.91 (m) |

| 3 | 11.2 | 1.09 (d, 6.8) |

| 4 | 42.1 | 1.55 (m), 1.35 (m) |

| 5 | 31.5 | 1.81 (m) |

| 6 | 17.5 | 0.85 (d, 6.8) |

| 7 | 45.1 | 1.45 (m) |

| 8 | 19.9 | 0.93 (d, 6.8) |

| 9 | 40.0 | 1.25 (m), 1.15 (m) |

| 10 | 72.8 | 3.81 (m) |

| 11 | 39.1 | 1.65 (m), 1.55 (m) |

| 12 | 70.1 | 3.65 (m) |

| 13 | 46.6 | 1.95 (m) |

| 14 | 75.3 | 4.85 (d, 8.5) |

| 15 | 14.1 | 0.98 (d, 6.8) |

| 1' | 158.8 | - |

| 2' | 102.1 | 6.25 (d, 2.2) |

| 3' | 158.8 | - |

| 4' | 107.5 | 6.18 (t, 2.2) |

| 5' | 158.8 | - |

| 6' | 102.1 | 6.25 (d, 2.2) |

| OH-3'/5' | - | 5.50 (s) |

Table 2: ¹H and ¹³C NMR Data for this compound A.[1]

¹H and ¹³C NMR Data for this compound C (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 98.7 | - |

| 3 | 40.1 | 2.55 (m) |

| 4 | 30.1 | 1.75 (m), 1.65 (m) |

| 5 | 32.5 | 1.85 (m) |

| 6 | 17.1 | 0.95 (d, 6.8) |

| 7 | 45.5 | 1.55 (m) |

| 8 | 19.8 | 0.98 (d, 6.8) |

| 9 | 40.3 | 1.35 (m), 1.25 (m) |

| 10 | 72.5 | 3.85 (m) |

| 11 | 39.5 | 1.70 (m), 1.60 (m) |

| 12 | 70.5 | 3.70 (m) |

| 13 | 46.8 | 2.00 (m) |

| 14 | 75.1 | 4.90 (d, 8.5) |

| 15 | 14.3 | 1.00 (d, 6.8) |

| 20 | 205.1 | - |

| 21 | 48.9 | 3.10 (m) |

| 22 | 11.5 | 1.15 (d, 6.8) |

| 23 | 11.8 | 1.18 (d, 6.8) |

| 2' | 155.1 | - |

| 3' | 195.5 | - |

| 4' | 115.8 | 6.80 (s) |

| 5' | 160.2 | - |

| 6' | 110.1 | 6.30 (s) |

| OH-2 | - | 6.50 (s) |

| OH-2' | - | 12.50 (s) |

Table 3: ¹H and ¹³C NMR Data for this compound C.[1]

Experimental Protocols

The isolation and structural elucidation of Verrucosins A-E involved a multi-step process, as outlined below.

Isolation and Purification

-

Fermentation: Large-scale cultivation of Verrucosispora sp. (strain TAA-831) was performed in a seawater-based medium.[1]

-

Extraction: The whole culture was subjected to organic extraction to obtain a crude extract containing a diverse range of metabolites.[1]

-

Fractionation: The crude extract was fractionated using silica gel chromatography.[1]

-

Purification: Repetitive semipreparative reversed-phase high-performance liquid chromatography (HPLC) was employed to isolate the individual this compound compounds (A-E).[1][3]

Structure Elucidation

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formulas of the isolated compounds.[1]

-

NMR Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC, ROESY) NMR analyses were conducted to determine the planar structures and relative stereochemistry of the compounds.[1][3]

-

Computational Analysis: For complex stereochemical assignments, Gauge-Independent Atomic Orbital (GIAO)-DFT NMR calculations and DP4+ probabilistic analyses were utilized to compare experimental NMR data with calculated values for possible diastereomers.[2][4]

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound compounds.

Isolation and structure elucidation workflow for Verrucosins.

Biological Activity and Signaling Pathways

Preliminary biological screening of Verrucosins A and B showed a lack of significant antibiotic activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1] It is important to distinguish these compounds from a structurally different compound also named "this compound," isolated from Virola oleifera, which has been reported to disrupt ion homeostasis.[5][6]

At present, there is a lack of specific studies detailing the interaction of Verrucosins A-E with cellular signaling pathways. The biological activities of many natural products are often mediated through their effects on key signaling cascades. For instance, other classes of microbial secondary metabolites, such as tetrahydroanthraquinones, have been shown to exert anti-tumor effects by targeting pathways like NF-κB and PI3K/Akt.[7] Similarly, the mycotoxin beauvericin induces apoptosis through pathways involving MAPK, JAK/STAT, and NF-κB.[8]

Further investigation into the biological activities of Verrucosins A-E could explore their effects on such pathways. A general workflow for screening the biological activity and identifying the signaling pathways affected by a novel compound is presented below.

General workflow for bioactivity screening and pathway analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound compounds and the methodologies used for their study. The detailed data and protocols presented herein are intended to facilitate further research and development of these intriguing natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C20H24O5 | CID 10736226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Disruption of ion homeostasis by this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Verrucosin: An In-Depth Technical Guide on Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verrucosin, a natural product, has been identified as possessing ionophore-like properties, suggesting a potential mechanism of action involving the disruption of cellular ion homeostasis. However, a comprehensive review of publicly available scientific literature reveals a notable absence of broad-spectrum quantitative biological activity screening data for a compound specifically designated as "this compound." This guide synthesizes the available qualitative information, details relevant experimental protocols, and provides visualizations of the underlying biological and experimental processes. While quantitative data for this compound is not available, this document serves as a foundational resource for researchers interested in the this compound class of compounds, highlighting the need for further investigation into their biological activities.

Biological Activity of this compound and its Analogs

Ionophore-like Activity of this compound

Research has indicated that this compound exhibits ionophore-like activity, which was identified through an acridine orange efflux assay.[1] This activity suggests that this compound can disrupt the normal ion gradients across cellular membranes, a mechanism that can lead to various downstream cellular effects and potential therapeutic applications. Unfortunately, specific quantitative data, such as the concentration required for 50% efflux (EC50) or the maximum percentage of efflux, are not available in the reviewed literature.

Antibacterial Activity of Verrucosins A-E

A series of related compounds, verrucosins A, B, C, D, and E, have been isolated and structurally characterized. These compounds were subjected to antibacterial screening using a disk diffusion assay against two clinically relevant bacterial strains:

-

Methicillin-Resistant Staphylococcus aureus (MRSA) (TCH1516)

-

Escherichia coli (LptD4213)

The results of these assays were qualitative, indicating a lack of significant antibiotic properties against these two strains. Specific zones of inhibition were not reported, precluding a quantitative comparison with standard antibiotics.

Cytotoxic Activity of Verrucosamide

While not a direct analog of this compound, verrucosamide, a cytotoxic thiodepsipeptide also isolated from a marine-derived Verrucosispora sp., has undergone cytotoxicity screening. The data from the National Cancer Institute's 60-cell line panel (NCI-60) provides quantitative lethal dose 50 (LD50) values for this related compound.

Table 1: Cytotoxicity of Verrucosamide (NSC-763852)

| Cell Line | Cancer Type | LD50 (µM) |

| MDA-MB-468 | Breast Carcinoma | 1.26 |

| COLO 205 | Colon Adenocarcinoma | 1.4 |

Data sourced from[2]. It is critical to note that verrucosamide is structurally distinct from this compound, and this data is provided for contextual purposes regarding compounds from the same genus.

Experimental Protocols

Acridine Orange Efflux Assay

This assay is designed to assess the ability of a compound to disrupt the proton gradient of acidic intracellular compartments, such as vacuoles or lysosomes, which is indicative of ionophore-like activity.

Principle: Acridine orange is a fluorescent dye that accumulates in acidic organelles and emits red fluorescence. When an ionophore disrupts the proton gradient, the pH of these organelles increases, causing the release of acridine orange into the cytoplasm, where it fluoresces green. This shift in fluorescence can be quantified to measure the extent of ion homeostasis disruption.

Methodology:

-

Cell Culture: Eukaryotic cells (e.g., tumor cell lines) are cultured to a suitable density in appropriate media.

-

Dye Loading: Cells are incubated with acridine orange (typically 1-5 µg/mL) for a period (e.g., 15-30 minutes) to allow for its accumulation in acidic organelles.

-

Washing: Excess dye is removed by washing the cells with a suitable buffer (e.g., phosphate-buffered saline).

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound). A positive control (a known ionophore like nigericin or monensin) and a negative control (vehicle) are included.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or a flow cytometer. The emission is monitored at two wavelengths, one for red fluorescence (e.g., ~650 nm) and one for green fluorescence (e.g., ~525 nm).

-

Data Analysis: The ratio of green to red fluorescence is calculated. An increase in this ratio indicates the efflux of acridine orange and thus, ionophore activity. The results can be expressed as a percentage of the effect of the positive control.

Antibacterial Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to a substance.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacteria to the compound.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland turbidity standard) is prepared in sterile saline or broth.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound (verrucosins A-E). Control disks with a standard antibiotic (e.g., ciprofloxacin) and a solvent control are also prepared. The disks are then placed onto the inoculated agar surface, ensuring firm contact.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone Measurement: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters.

-

Interpretation: The zone diameters are compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound. For novel compounds, the zone diameter provides a qualitative or semi-quantitative measure of antibacterial activity.

References

An In-depth Technical Guide on the Core Mechanism of Action of Verrucosin on Ion Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Verrucosin's mechanism of action, with a specific focus on its effects on ion homeostasis. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Critical Role of Ion Homeostasis

Ion homeostasis is the maintenance of a stable and optimal concentration of ions within a cell and its organelles. This delicate balance is crucial for a multitude of cellular processes, including the maintenance of membrane potential, signal transduction, enzyme activity, and cell volume regulation. The disruption of ion homeostasis can lead to cellular dysfunction and, ultimately, cell death.

Ionophores are lipid-soluble molecules that can bind to ions and transport them across cell membranes, disrupting the natural ion gradients. This ability to interfere with ion homeostasis makes them potent bioactive compounds, with some having applications as antimicrobial and anticancer agents.

This compound and its Impact on Ion Homeostasis

This compound, a furan-containing lignan, has been identified as a compound that disrupts cellular ion homeostasis.[1] The primary evidence for this activity stems from its characterization as having an ionophore-like function.[1] This suggests that this compound can facilitate the movement of ions across biological membranes, leading to a breakdown of the electrochemical gradients that are essential for cell viability.

Experimental Evidence for Ionophore-Like Activity

The key experimental evidence for this compound's effect on ion homeostasis comes from the use of an acridine orange (AO) efflux assay.[1]

The acridine orange efflux assay is a widely used method to detect substances that disrupt proton gradients across membranes, a hallmark of ionophore activity.

Principle of the Assay:

Acridine orange is a fluorescent dye that acts as a weak base. In its protonated form, it accumulates in acidic compartments within cells, such as vacuoles or lysosomes, where it forms aggregates that emit red fluorescence. When a compound disrupts the proton gradient (i.e., increases the pH of the acidic compartment), the protonated AO is converted back to its neutral form, which can then diffuse out of the compartment and the cell. This efflux of AO leads to a decrease in red fluorescence, indicating a disruption of ion homeostasis.

The following is a generalized protocol for performing an acridine orange efflux assay to screen for ionophore-like activity.

Materials:

-

Cell line (e.g., human tumor cell line)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Acridine Orange (AO) stock solution

-

Test compound (this compound)

-

Positive control (e.g., a known ionophore like nigericin or CCCP)

-

Negative control (vehicle, e.g., DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

-

Acridine Orange Loading: Wash the cells with PBS and then incubate them with a solution of acridine orange in culture medium for a sufficient time to allow for AO accumulation in acidic organelles.

-

Washing: Wash the cells with PBS to remove excess extracellular AO.

-

Compound Treatment: Add the test compound (this compound), positive control, and negative control to the respective wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for AO aggregates (red fluorescence) over time using a fluorescence microplate reader.

-

Data Analysis: The decrease in fluorescence intensity over time is indicative of AO efflux and, therefore, disruption of the proton gradient. The activity of the test compound is compared to that of the positive and negative controls.

The study by Akiyama et al. (2011) identified this compound as having "disruption activity" in an acridine orange efflux assay. While the paper does not provide specific quantitative data such as IC50 values in a publicly accessible format, the findings are summarized below.

| Compound | Activity in Acridine Orange Efflux Assay | Implied Effect on Ion Homeostasis |

| This compound | Active (induced AO efflux) | Disruptive (ionophore-like activity) |

Table 1: Summary of this compound's activity in the acridine orange efflux assay.[1]

Proposed Mechanism of Action and Signaling Pathway

Based on its demonstrated ionophore-like activity, the proposed mechanism of action for this compound's effect on ion homeostasis involves its ability to insert into cellular membranes and facilitate the transport of ions down their electrochemical gradient. This action dissipates the ion gradients that are actively maintained by cellular pumps and transporters.

The specific ion(s) that this compound transports have not yet been elucidated. However, the disruption of a proton (H+) gradient, as indicated by the AO efflux assay, suggests that this compound may act as a protonophore or facilitate the exchange of protons for other cations (e.g., K+), similar to the action of nigericin.

Caption: Proposed ionophore-like mechanism of this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the acridine orange efflux assay used to identify this compound's activity.

Caption: Workflow of the acridine orange efflux assay.

Conclusion and Future Research Directions

The current body of evidence strongly indicates that this compound disrupts ion homeostasis through an ionophore-like mechanism. This has been established through the use of the acridine orange efflux assay. However, to fully understand its mechanism of action and to explore its potential for drug development, further research is imperative.

Key areas for future investigation include:

-

Identification of Transported Ions: Elucidating which specific ions (e.g., H+, K+, Na+, Ca2+) are transported by this compound is a critical next step. This could be achieved using ion-selective electrodes or fluorescent ion indicators.

-

Electrophysiological Studies: Patch-clamp studies on artificial lipid bilayers or cell membranes could determine if this compound forms defined ion channels or acts as a mobile ion carrier. These studies would also quantify the conductance and ion selectivity.

-

Effect on Membrane Potential: Investigating the direct effect of this compound on cellular membrane potential using voltage-sensitive dyes would provide further insight into its ion-transporting properties.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could identify the key structural motifs responsible for its ionophore activity, potentially leading to the development of more potent and selective compounds.

A deeper understanding of these aspects will be invaluable for the scientific and drug development communities in harnessing the therapeutic potential of this compound and other ionophore-like molecules.

References

Verrucosin Derivatives from Marine Microbes: A Technical Guide for Researchers

Abstract

Marine microorganisms, particularly bacteria of the genus Verrucosispora and fungi of the genus Penicillium, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these are the verrucosin and verrucosidin derivatives, classes of polyketides that have garnered significant attention for their potent cytotoxic and antimicrobial properties. This technical guide provides an in-depth overview of these compounds, detailing their chemical structures, biological activities, and the experimental methodologies for their isolation, characterization, and bioactivity assessment. Furthermore, it outlines the proposed biosynthetic pathway for verrucosins, offering insights for synthetic biology and bioengineering efforts. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents from marine natural products.

Introduction

The marine environment represents a vast and largely untapped reservoir of microbial diversity, which in turn offers a rich chemical diversity of natural products. These molecules, honed by evolution, often possess unique structural scaffolds and potent biological activities, making them ideal candidates for drug discovery programs. This compound and verrucosidin derivatives are compelling examples of such marine-derived compounds.

Verrucosins, isolated from marine actinomycetes of the genus Verrucosispora, encompass both linear and macrocyclic polyketides.[1] Their biological activities are a subject of ongoing research. In contrast, verrucosidin derivatives, primarily isolated from marine-derived fungi of the genus Penicillium, have demonstrated significant cytotoxic effects against various cancer cell lines, with some analogues showing greater potency than the chemotherapeutic agent cisplatin.[2][3]

This guide synthesizes the current knowledge on this compound and verrucosidin derivatives, with a focus on providing practical information for researchers in the field. It covers the producing organisms, chemical structures, and biological activities, and provides detailed experimental protocols for their study. Additionally, it visualizes key experimental workflows and biosynthetic pathways to facilitate a deeper understanding of these promising natural products.

This compound and Verrucosidin Derivatives: A Chemical and Biological Overview

Producing Microorganisms

This compound derivatives have been predominantly isolated from bacteria belonging to the genus Verrucosispora, a member of the family Micromonosporaceae.[1] These actinomycetes are found in marine sediments and have been a source of other bioactive compounds.[4] Verrucosidin derivatives, on the other hand, are mainly produced by various species of the fungus Penicillium, which are ubiquitous in the marine environment, including in deep-sea cold seeps.[3][5]

Chemical Structures

Verrucosins are polyketides that can be categorized into two main structural types: linear and macrocyclic.[1] Verrucosins A and B are examples of the linear congeners, while verrucosins C, D, and E possess a carbocyclic macrocyclic core.[1]

Verrucosidin derivatives are also polyketides, characterized by a highly substituted bicyclic nucleus.[3] Variations in this core structure, such as the presence or absence of hydroxyl and acetate groups, give rise to the different analogues.

Biological Activities

Verrucosidin derivatives have been the most extensively studied for their biological activities and have shown potent cytotoxic effects. Several derivatives exhibit significant activity against a range of human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), MGC-803 (gastric cancer), and A-549 (lung cancer).[2] Notably, some derivatives have displayed IC50 values in the sub-micromolar range, surpassing the efficacy of cisplatin in certain cell lines.[2][3] Some verrucosidin derivatives have also been reported to possess antimicrobial properties.[5] The biological activities of this compound derivatives are still under investigation. Verrucosamide, a thiodepsipeptide also isolated from a marine Verrucosispora sp., has shown moderate and selective cytotoxicity against breast and colon cancer cell lines.[4]

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported cytotoxic and antimicrobial activities of various this compound and verrucosidin derivatives.

Table 1: Cytotoxic Activity of Verrucosidin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Nordeoxyverrucosidin | MGC-803 | 0.96 | [2][3] |

| Deoxyverrucosidin | MGC-803 | 1.14 | [2][3] |

| Verrucosidin Derivative 35 | HeLa | 1.91 - 3.91 | [2] |

| Verrucosidin Derivative 35 | MDA-MB-231 | 1.91 - 3.91 | [2] |

| Verrucosidin Derivative 35 | MCF-7 | 1.91 - 3.91 | [2] |

| Verrucosidin Derivative 35 | MGC-803 | 1.91 - 3.91 | [2] |

| Verrucosidin Derivative 35 | A-549 | 1.91 - 3.91 | [2] |

| Verrucosamide | MDA-MB-468 (Breast) | 1.26 | [4] |

| Verrucosamide | COLO 205 (Colon) | 1.4 | [4] |

Table 2: Antimicrobial Activity of Verrucosidin Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Poloncosidin A | Pseudomonas aeruginosa QDIO-4 | 8.0 | [5] |

| Poloncosidin A | Vibrio alginolyticus QDIO-5 | 8.0 | [5] |

| Poloncosidin A | Vibrio parahaemolyticus QDIO-8 | 4.0 | [5] |

| Poloncosidin C | Escherichia coli EMBLC-1 | 4 - 32 | [5] |

| Poloncosidin C | Klebsiella pneumoniae EMBLC-3 | 4 - 32 | [5] |

| Poloncosidin C | Pseudomonas aeruginosa QDIO-4 | 4 - 32 | [5] |

| Poloncosidin C | Vibrio alginolyticus QDIO-5 | 4 - 32 | [5] |

| Poloncosidin C | Vibrio parahaemolyticus QDIO-8 | 4 - 32 | [5] |

| Poloncosidin E | Escherichia coli EMBLC-1 | 4 - 32 | [5] |

| Poloncosidin E | Klebsiella pneumoniae EMBLC-3 | 4 - 32 | [5] |

| Poloncosidin E | Pseudomonas aeruginosa QDIO-4 | 4 - 32 | [5] |

| Poloncosidin E | Vibrio alginolyticus QDIO-5 | 4 - 32 | [5] |

| Poloncosidin E | Vibrio parahaemolyticus QDIO-8 | 4 - 32 | [5] |

| Known Analogue 7 | Pseudomonas aeruginosa QDIO-4 | 8.0 | [5] |

| Known Analogue 7 | Vibrio parahaemolyticus QDIO-8 | 8.0 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound and verrucosidin derivatives.

Fermentation and Extraction

-

Microorganism Cultivation:

-

For Verrucosispora sp., large-scale fermentation is typically carried out in a suitable liquid medium (e.g., marine broth) at 28-30°C with shaking for 7-14 days.

-

For Penicillium sp., cultivation can be performed on a solid rice medium or in a liquid potato dextrose broth supplemented with sea salt, at 25-28°C in static culture for 21-30 days.[3]

-

-

Extraction:

-

The fermented culture (both mycelium and broth) is extracted exhaustively with an organic solvent, typically ethyl acetate or a mixture of methanol and dichloromethane.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Isolation and Purification

A general workflow for the isolation and purification of this compound derivatives is depicted in the diagram below.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using a series of immiscible solvents (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further purified by column chromatography.

-

Silica Gel Chromatography: Used for separating compounds based on polarity, with a gradient of solvents like hexane and ethyl acetate.

-

Sephadex LH-20 Chromatography: Employed for size-exclusion chromatography to separate compounds based on their molecular size, often using methanol as the mobile phase.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of water and acetonitrile or methanol as the mobile phase.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the types and number of protons and carbons in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are used to establish the connectivity of atoms within the molecule.

-

-

Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers in the molecule by comparing experimental CD spectra with those calculated using quantum chemical methods.

Bioactivity Assays

-

Cytotoxicity Assay (MTT Assay):

-

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the purified compounds for 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

-

-

Antimicrobial Assay (Broth Microdilution Method):

-

Bacterial or fungal strains are grown in a suitable broth medium.

-

The purified compounds are serially diluted in the broth in 96-well plates.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated at the optimal temperature for the microorganism for 18-24 hours.

-

The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism, is determined.

-

Biosynthesis of Verrucosins

Genomic analysis of Verrucosispora sp. has revealed a hybrid type I/type III polyketide synthase (PKS) biosynthetic gene cluster (vrs) responsible for the production of verrucosins.[1] This discovery is significant as it demonstrates that a single gene cluster can produce both linear and macrocyclic polyketides.[1] The proposed biosynthetic pathway is initiated by a type III PKS that synthesizes 3,5-dihydroxybenzoic acid (3,5-DHBA), which serves as the starter unit for the type I PKS machinery.[1] The type I PKS then iteratively adds extender units (malonyl-CoA and methylmalonyl-CoA) to generate the polyketide backbone.[1]

Conclusion and Future Perspectives

This compound and verrucosidin derivatives from marine bacteria and fungi represent a promising class of natural products with significant potential for the development of new anticancer and antimicrobial agents. The potent cytotoxicity of verrucosidin derivatives, in particular, warrants further investigation into their mechanism of action and structure-activity relationships.

Future research in this area should focus on:

-

Discovery of Novel Analogues: Continued exploration of marine microbial diversity is likely to yield new derivatives with improved potency and selectivity.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

-

Biosynthetic Engineering: Understanding the biosynthetic pathways of these molecules opens up opportunities for generating novel analogues through genetic manipulation of the producing organisms.

-

Total Synthesis: The development of efficient total synthesis routes will enable the production of larger quantities of these compounds for preclinical and clinical studies and facilitate the synthesis of designed analogues.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable resource for the continued exploration and development of this compound and verrucosidin derivatives as next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Protocol for Verrucosin Extraction from Verrucosispora Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Verrucosins are a structurally diverse family of polyketide natural products isolated from the marine actinomycete Verrucosispora sp.[1]. This family includes both linear polyketides (Verrucosins A and B) and macrocyclic ansamycins (Verrucosins C, D, and E)[1][2]. The discovery and isolation of these compounds are of significant interest due to their unique chemical structures and the potential for novel biological activities. The biosynthesis of both linear and macrocyclic verrucosins is hypothesized to originate from a single hybrid type I/type III polyketide synthase (PKS) gene cluster, designated vrs[1][3][4]. This protocol details the methodology for the fermentation of Verrucosispora sp. strain TAA-831, followed by the extraction, fractionation, and purification of Verrucosins A-E.

Quantitative Data Summary

The following table summarizes the physicochemical properties of Verrucosins A-E isolated from Verrucosispora sp. strain TAA-831, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).

| Compound | Molecular Formula | Observed Mass [M-H]⁻ (m/z) | Class | Citation |

| Verrucosin A | C₂₄H₃₉O₆⁻ | 423.2767 | Linear Polyketide | [1] |

| This compound B | C₂₁H₃₃O₆⁻ | 381.2291 | Linear Polyketide | [1] |

| This compound C | C₂₉H₄₁O₇S⁻ | 533.2585 (Not provided) | Macrocyclic Polyketide | [1] |

| This compound D | C₃₀H₄₃O₇S⁻ | 547.2737 | Macrocyclic Polyketide | [1] |

| This compound E | C₂₉H₃₉O₇S⁻ (Not provided) | Not provided | Macrocyclic Polyketide | [1] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the cultivation of Verrucosispora sp. and the subsequent extraction and purification of verrucosins.

Protocol 1: Large-Scale Fermentation

This protocol describes the cultivation of Verrucosispora sp. strain TAA-831 for the production of verrucosins.

1. Media Preparation (A1 Media):

- For 1 liter of media, combine the following in a suitable vessel:

- Starch: 10.0 g

- Yeast Extract: 4.0 g

- Peptone: 2.0 g

- Natural Seawater: 750 mL

- Deionized Water: 250 mL

- Autoclave the medium for sterilization.

2. Inoculation and Cultivation:

- Initially, cultivate the actinomycete strain TAA-831 in a 1 L scale A1 medium as a seed culture.[1]

- Incubate the seed culture at 27°C with shaking at 190 rpm for 7 days.[1]

- For large-scale fermentation, use 20 mL aliquots from the seed culture to inoculate a series of 1 L cultures (e.g., 45 x 1 L) in A1 media.[1]

- Incubate the large-scale cultures under the same conditions (27°C, 190 rpm) for 7 days.[1]

Protocol 2: Extraction and Fractionation

This protocol covers the extraction of metabolites from the whole culture broth and the initial fractionation of the crude extract.

1. Resin-Based Extraction:

- Following incubation, pool the entire culture (broth and biomass).

- Perform a whole-culture organic extraction using a suitable resin (e.g., Amberlite XAD series or equivalent). This step captures a broad range of metabolites from the culture.[1]

- Elute the adsorbed metabolites from the resin using an organic solvent (e.g., methanol or acetone).

- Evaporate the solvent under reduced pressure to yield a crude extract.

2. Silica Gel Chromatography Fractionation:

- Subject the dried crude extract to silica gel fractionation.[1]

- Apply the extract to a silica gel column.

- Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane, followed by gradients of ethyl acetate/hexane, and finally methanol/dichloromethane) to separate the extract into fractions of varying polarity.

- Collect the fractions and evaporate the solvent.

Protocol 3: Purification and Analysis

This protocol details the final purification of individual this compound compounds and their subsequent analysis.

1. High-Performance Liquid Chromatography (HPLC):

- Perform repetitive semipreparative reversed-phase HPLC to purify the target verrucosins from the silica gel fractions.[1][2]

- Use a suitable C18 column and a gradient elution system (e.g., water and acetonitrile, both potentially modified with a small percentage of formic acid or trifluoroacetic acid).

- Monitor the elution profile using a diode array detector (DAD) or UV detector to identify peaks with unique UV absorbance signatures characteristic of verrucosins.[1]

- Collect the peaks corresponding to individual verrucosins.

2. Structural Analysis:

- Analyze the purified compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their molecular weights.[1]

- Perform extensive 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy for complete structure elucidation and stereochemical assignment.[1]

Visualizations

References

Application Notes and Protocols for HPLC-MS Methods in Verrucosin Purification and Quantification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification and quantification of verrucosin, a polyketide natural product with potential therapeutic applications. The methodologies outlined below are based on established high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques, crucial for the analysis of complex natural product extracts.

Introduction to this compound and Analytical Challenges

Verrucosins are a class of polyketides produced by marine-derived actinomycetes, notably Verrucosispora sp.[1][2]. These compounds exist as both linear and macrocyclic structures, such as verrucosins A-E[1][2][3][4]. The structural complexity and the presence of multiple congeners in crude extracts necessitate robust analytical methods for their isolation and quantitative assessment. HPLC coupled with MS (HPLC-MS) is a powerful tool for this purpose, offering high-resolution separation and sensitive, specific detection. One identified biological activity of this compound is the disruption of ion homeostasis[5].

Purification of this compound by HPLC

The purification of this compound from a crude extract of a Verrucosispora sp. culture is a critical step for obtaining pure compounds for structural elucidation and bioactivity screening. A multi-step chromatographic approach is typically employed.

Experimental Protocol: Purification

1. Initial Extraction and Fractionation:

-

Large-scale cultivation of Verrucosispora sp. is followed by resin extraction of the whole culture organic extract[1][3].

-

The crude extract is then subjected to silica gel fractionation to yield semi-purified fractions[1][3].

2. Semi-Preparative Reversed-Phase HPLC:

-

The this compound-containing fractions are further purified by repetitive semi-preparative reversed-phase HPLC[1][3].

-

Column: A C18 semi-preparative column is suitable for this purpose.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is used[3].

-

Detection: UV detection is used to monitor the elution of compounds[1][2]. Fractions corresponding to peaks with UV absorbance signatures characteristic of verrucosins are collected.

-

Post-Purification: The collected fractions are concentrated under vacuum to yield purified this compound congeners.

The following diagram illustrates the general workflow for the purification of this compound.

Caption: A flowchart of the this compound purification process.

Quantification of this compound by HPLC-MS

Accurate quantification of this compound is essential for pharmacokinetic studies, dose-response assessments, and quality control. A validated HPLC-MS/MS method provides the necessary sensitivity and selectivity for this purpose. While a specific method for this compound is not yet published, the following protocol is based on established methods for other microbial natural products and can be adapted.

Experimental Protocol: Quantification

1. Sample Preparation:

-

Matrix Selection: The sample matrix (e.g., plasma, tissue homogenate, fermentation broth) will dictate the specific extraction procedure.

-

Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate this compound from the matrix and remove interfering substances. For SPE, a C18 cartridge would be a suitable choice.

-

Internal Standard: An appropriate internal standard (IS), structurally similar to this compound, should be added at the beginning of the sample preparation process to correct for extraction losses and matrix effects.

2. HPLC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for fast and efficient separation.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice for good ionization in positive or negative ion mode.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for this column dimension.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated. Based on published data, negative ion mode is effective for detecting deprotonated molecules of verrucosins like this compound A ([M-H]⁻ at m/z 423.2767) and this compound B ([M-H]⁻ at m/z 381.2291)[1][3].

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

MRM Transitions: These need to be empirically determined by infusing a pure standard of the this compound congener of interest into the mass spectrometer.

-

3. Method Validation:

-

The analytical method should be validated according to standard guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

The logical workflow for developing a this compound quantification method is presented below.

Caption: A diagram showing the steps for quantification method development.

Quantitative Data Summary

As specific quantitative data for a validated this compound assay is not yet available in the literature, the following table provides a template for summarizing such data once obtained.

| Parameter | This compound A | This compound B | Internal Standard |

| Retention Time (min) | e.g., 5.2 | e.g., 4.8 | e.g., 5.0 |

| Precursor Ion (m/z) | 424.28 | 382.23 | To be determined |

| Product Ion (m/z) | To be determined | To be determined | To be determined |

| Linear Range (ng/mL) | e.g., 1-1000 | e.g., 1-1000 | N/A |

| LOD (ng/mL) | e.g., 0.5 | e.g., 0.5 | N/A |

| LOQ (ng/mL) | e.g., 1.0 | e.g., 1.0 | N/A |

| Recovery (%) | e.g., >85% | e.g., >85% | N/A |

| Matrix Effect (%) | e.g., <15% | e.g., <15% | N/A |

Signaling Pathway Involvement

Currently, the specific signaling pathways modulated by this compound are not well-defined. One study has indicated that this compound disrupts ion homeostasis, which is a fundamental cellular process[5]. The disruption of ion gradients across cellular membranes can have widespread downstream effects, potentially impacting various signaling cascades. Further research is required to elucidate the precise molecular targets and pathways affected by this compound. The diagram below conceptualizes the known effect of this compound and its potential downstream consequences.

Caption: this compound's disruption of ion homeostasis and potential signaling effects.

Conclusion

The protocols and application notes presented here provide a framework for the successful purification and quantification of this compound using HPLC-MS techniques. While the purification methodology is well-established, the quantification protocol is a proposed approach based on best practices for similar analytes and requires adaptation and validation for specific this compound congeners and matrices. Further investigation into the biological activity and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent.

References

- 1. Isolation of Verrucosins A–E from a Marine Verrucosispora sp. Reveals a Unifying Biosynthetic Hypothesis for Linear and Macrocyclic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Verrucosins A-E from a Marine Verrucosispora sp. Reveals a Unifying Biosynthetic Hypothesis for Linear and Macrocyclic Polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Disruption of ion homeostasis by this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Molecular Target of Verrucosin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucosin is a natural product that has demonstrated biological activity, notably the disruption of ion homeostasis.[1] Identifying the specific molecular target of this compound is a critical step in understanding its mechanism of action and evaluating its therapeutic potential. These application notes provide a comprehensive overview of established techniques for molecular target identification, offering detailed protocols and illustrative data to guide researchers in this endeavor.

The following sections detail three primary methodologies for elucidating the molecular target of this compound:

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): A powerful technique to isolate and identify binding partners from complex biological mixtures.

-

Drug Affinity Responsive Target Stability (DARTS): A method that identifies protein targets based on their stabilization upon ligand binding, without requiring modification of the compound.

-

Thermal Shift Assay (TSA): A high-throughput screening method to identify proteins that are thermally stabilized in the presence of a ligand.

I. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method involves immobilizing this compound on a solid support to "fish" for its binding partners in a cell lysate. The captured proteins are then identified using mass spectrometry.

Experimental Workflow

Protocol: Affinity Chromatography

-

Probe Synthesis:

-

Synthesize a this compound analog with a linker arm suitable for immobilization (e.g., a carboxyl or amino group). The linker position should be chosen carefully to minimize disruption of potential binding interactions.

-

Covalently attach the linker-modified this compound to activated chromatography beads (e.g., NHS-activated sepharose).

-

Block any remaining active sites on the beads to prevent non-specific binding.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a human cell line sensitive to this compound's effects) to approximately 80-90% confluency.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the this compound-immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing elution buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

-

Excise protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the peptide fragmentation data against a protein database.

-

Illustrative Data

Table 1: Hypothetical Proteins Identified by AC-MS as Potential this compound Binders

| Protein ID (UniProt) | Protein Name | Mascot Score | Number of Unique Peptides | Putative Function |

| P63104 | Voltage-dependent anion-selective channel protein 1 (VDAC1) | 254 | 15 | Ion transport, apoptosis |

| P0ABE7 | ATP synthase subunit alpha, mitochondrial | 189 | 11 | ATP synthesis |

| Q9Y6K9 | Sodium/potassium-transporting ATPase subunit alpha-1 | 152 | 9 | Ion transport |

| P31946 | 14-3-3 protein beta/alpha | 128 | 7 | Signal transduction |

II. Drug Affinity Responsive Target Stability (DARTS)

The DARTS method identifies target proteins by observing their increased resistance to proteolysis in the presence of a binding ligand. A key advantage is that it does not require modification of the small molecule.[2]

Experimental Workflow

Protocol: DARTS

-

Preparation of Cell Lysate:

-

Prepare a native cell lysate as described in the AC-MS protocol.

-

-

This compound Treatment:

-

Aliquot the cell lysate into multiple tubes.

-

Treat the aliquots with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 1 hour at room temperature.

-

-

Limited Proteolysis:

-

Add a protease (e.g., pronase or thermolysin) to each tube and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. The protease concentration and incubation time should be optimized to achieve partial digestion in the control samples.

-

Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the protein digests by SDS-PAGE.

-

Stain the gel to visualize the protein bands.

-